molecular formula C18H18N2O4S2 B11054093 1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione

1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione

Cat. No.: B11054093
M. Wt: 390.5 g/mol
InChI Key: ZSYGXXIALMRRHX-UHFFFAOYSA-N
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Description

1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two dimethyl(oxido)-lambda~6~-sulfanylidene groups attached to an anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with dimethyl sulfoxide (DMSO) and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state anthraquinone derivatives, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The pathways involved in its action may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis{[dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

1,5-bis[[dimethyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O4S2/c1-25(2,23)19-13-9-5-7-11-15(13)17(21)12-8-6-10-14(16(12)18(11)22)20-26(3,4)24/h5-10H,1-4H3

InChI Key

ZSYGXXIALMRRHX-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)N=S(=O)(C)C)(=O)C

Origin of Product

United States

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